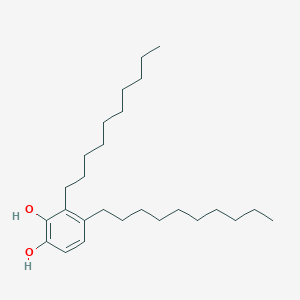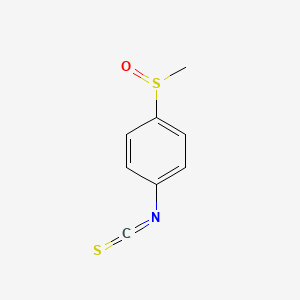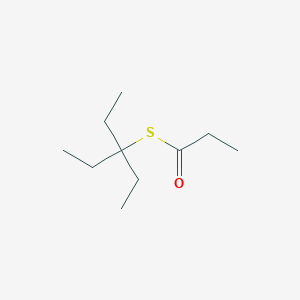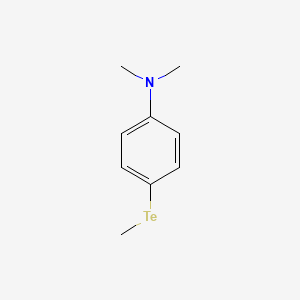
3,4-Didecylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Didecylbenzene-1,2-diol: is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features two hydroxyl groups attached to a benzene ring at the 1 and 2 positions, with two decyl (C10H21) chains attached at the 3 and 4 positions. This structure imparts unique physical and chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Alkylation of Catechol: : One common method involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
C6H4(OH)2+2C10H21Br→C6H2(OH)2(C10H21)2+2KBr
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where catechol is reacted with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
C6H4(OH)2+2C10H21Cl→C6H2(OH)2(C10H21)2+2HCl
Industrial Production Methods
Industrial production of 3,4-Didecylbenzene-1,2-diol typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl groups in 3,4-Didecylbenzene-1,2-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
C6H2(OH)2(C10H21)2+[O]→C6H2(O)2(C10H21)2
-
Reduction: : The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
C6H2(O)2(C10H21)2+H2→C6H2(OH)2(C10H21)2
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield ethers.
C6H2(OH)2(C10H21)2+2R-X→C6H2(OR)2(C10H21)2+2HX
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), bases (K2CO3, NaOH)
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers, esters
科学的研究の応用
Chemistry
3,4-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity and thermal stability.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
Research into the medicinal applications of this compound is ongoing. Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases. Additionally, its derivatives are being explored for antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its hydrophobic alkyl chains and hydrophilic hydroxyl groups make it suitable for use in emulsifiers and stabilizers.
作用機序
The mechanism by which 3,4-Didecylbenzene-1,2-diol exerts its effects is primarily through its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The compound can interact with various molecular targets, including enzymes and cellular membranes, to modulate oxidative stress pathways.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with no alkyl substitutions.
Resorcinol (benzene-1,3-diol): A structural isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Another structural isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,4-Didecylbenzene-1,2-diol is unique due to the presence of long alkyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties differentiate it from its simpler analogs like catechol, resorcinol, and hydroquinone, making it suitable for specialized applications in materials science and industrial chemistry.
特性
| 108935-76-8 | |
分子式 |
C26H46O2 |
分子量 |
390.6 g/mol |
IUPAC名 |
3,4-didecylbenzene-1,2-diol |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-25(27)26(28)24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |
InChIキー |
MEJMEMPXBMKIJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(C(=C(C=C1)O)O)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
